

Spectroscopic Profile of 3-Propylpyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **3-Propylpyridine**

Cat. No.: **B1594628**

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Introduction

3-Propylpyridine ($C_8H_{11}N$), a substituted pyridine derivative, is a molecule of interest in various chemical and pharmaceutical research areas.^{[1][2][3]} Its structural characterization is fundamental for its application and for the synthesis of more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguously determining its molecular structure and purity. This guide presents a detailed examination of the 1H NMR, ^{13}C NMR, IR, and MS data for **3-propylpyridine**, offering insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Molecular Structure and Isomerism

3-Propylpyridine consists of a pyridine ring substituted with a propyl group at the 3-position. Understanding the isomeric forms, such as 2-propylpyridine and 4-propylpyridine, is crucial as they exhibit distinct spectroscopic properties that allow for their differentiation.^{[4][5][6][7]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-propylpyridine**, both 1H and ^{13}C NMR provide critical information about the electronic environment of each atom.

1H NMR Spectroscopy

The ^1H NMR spectrum of **3-propylpyridine** is characterized by distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propyl side chain. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic ring.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-propylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **3-propylpyridine** provides information on the number of non-equivalent carbon atoms and their chemical environments. The signals for the aromatic carbons appear at lower field (higher ppm) compared to the aliphatic carbons of the propyl group.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **3-Propylpyridine**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C2	150.0
C3	137.5
C4	123.5
C5	120.9
C6	147.2
C1'	34.5
C2'	23.0
C3'	13.8

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ^1H NMR.
- Instrument Setup: Use a high-resolution NMR spectrometer equipped with a broadband probe.
- Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlet peaks for each carbon.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of **3-propylpyridine** will exhibit characteristic bands for the aromatic C-H and C=C/C=N bonds of the pyridine ring, as well as the aliphatic C-H bonds of the propyl group.

Table 2: Characteristic IR Absorption Bands for **3-Propylpyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretching	Aromatic (Pyridine)
2960-2850	C-H stretching	Aliphatic (Propyl)
1600-1450	C=C and C=N stretching	Aromatic (Pyridine)
1465-1450	CH ₂ bending	Aliphatic (Propyl)
1380-1370	CH ₃ bending	Aliphatic (Propyl)
900-650	C-H out-of-plane bending	Aromatic (Pyridine)

Experimental Protocol: FT-IR Spectroscopy

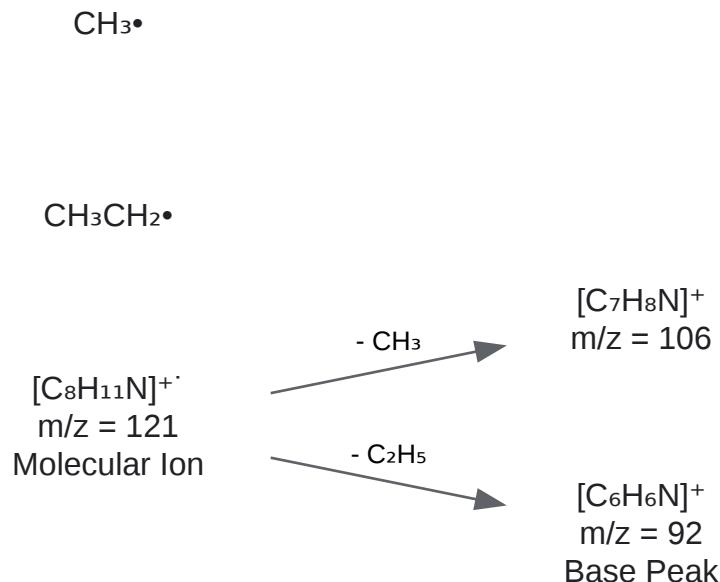
- Sample Preparation: For liquid samples like **3-propylpyridine**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Obtain a background spectrum of the clean salt plates. Then, apply the sample and acquire the sample spectrum.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. In the electron ionization (EI) mass spectrum of **3-propylpyridine**, the molecular ion peak (M^+) is expected, along with characteristic fragment ions resulting from the cleavage of the propyl side chain.

Key Fragmentation Pathways:

The most common fragmentation involves the cleavage of the C-C bond beta to the pyridine ring (benzylic cleavage), leading to the formation of a stable pyridylmethyl cation.



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Caption: Key fragmentation pathways of **3-propylpyridine** in EI-MS.

Table 3: Expected Mass Spectrometry Data for **3-Propylpyridine**

m/z	Proposed Fragment Ion	Relative Intensity
121	$[C_8H_{11}N]^+$ (Molecular Ion)	Moderate
106	$[M - CH_3]^+$	Low
92	$[M - C_2H_5]^+$ (Benzyllic cleavage)	High (Base Peak)

Note: PubChem indicates a top peak at m/z 92 for the GC-MS of **3-propylpyridine**.[\[1\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides a robust spectroscopic fingerprint for **3-propylpyridine**. This guide has detailed the expected spectral features, their interpretation, and the standard experimental protocols for acquiring this data. By leveraging this information, researchers can confidently identify and characterize **3-propylpyridine**, ensuring the integrity and reliability of their scientific investigations.

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